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Introduction

MitoTracker Green FM is a fluorescent dye used for staining mitochondria in live cells.[1][2]
This cell-permeant probe selectively accumulates in mitochondria, where it covalently binds to
mitochondrial proteins via their free thiol groups of cysteine residues.[3][4] A key feature of
MitoTracker Green FM is that its accumulation in mitochondria is largely independent of the
mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial mass.
[5][6] The dye exhibits low fluorescence in aqueous solutions and becomes brightly fluorescent
upon accumulation in the lipid environment of the mitochondria, resulting in a low background
signal.[7][8] It has an excitation maximum at approximately 490 nm and an emission maximum
at around 516 nm.[2][8] MitoTracker Green FM is designed for live-cell imaging applications as
its fluorescence is not well-retained after fixation with aldehydes.[9][10]

Core Applications

 Visualization of Mitochondrial Morphology: Enables high-resolution imaging of mitochondrial
structure, distribution, and dynamics in living cells.[11]

» Assessment of Mitochondrial Mass: As its accumulation is largely independent of membrane
potential, it can be used to quantify mitochondrial content within cells.[5][12]
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o Cell Health and Viability Assays: Changes in mitochondrial mass and morphology can be
indicative of cellular stress or apoptosis.[11][13]

o Co-localization Studies: Can be used in conjunction with other fluorescent probes to
investigate the spatial relationship of mitochondria with other organelles or proteins.

Quantitative Data Summary

The following tables provide a summary of the key spectral properties and typical experimental
parameters for using MitoTracker Green FM.

Spectral Properties Wavelength (nm)
Excitation Maximum 490[14]

Emission Maximum 516[2]
Recommended Laser Line 488 nm[14]
Recommended Emission Filter 500-550 nm[15]
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Experimental Parameters

Recommended Range

Notes

Stock Solution Concentration

1 mM in high-quality DMSO[2]
[°]

Prepare by dissolving 50 pg of
lyophilized solid in 74.4 uL of
DMSO.[2][9] Store at -20°C,
protected from light, for up to 2
weeks.[2][9] Avoid freeze-thaw
cycles.[2][9]

Working Concentration

20 - 500 nM[3][16]

Optimal concentration may
vary depending on the cell
type and experimental
conditions. A typical starting
range is 100-400 nM.[2][9]

Incubation Time

15 - 45 minutes[17]

A common incubation period is
15-30 minutes at 37°C.[2][9]

Incubation Temperature

37°C[2][9]

Maintain normal cell culture

conditions during incubation.

Experimental Protocols
l. Reagent Preparation

1. Preparation of 1 mM MitoTracker Green FM Stock Solution: a. Allow the vial of lyophilized

MitoTracker Green FM (50 ug) to warm to room temperature before opening.[18] b. Add 74.4

pL of high-quality, anhydrous dimethyl sulfoxide (DMSO) to the vial to create a 1 mM stock

solution.[2][9] c. Mix thoroughly by vortexing until the solid is completely dissolved. d. Aliquot

the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at

-20°C, protected from light.[2][9] The stock solution is stable for up to two weeks when stored

properly.[2][9]

2. Preparation of Staining Solution: a. On the day of the experiment, thaw an aliquot of the 1

mM stock solution. b. Dilute the stock solution in a serum-free cell culture medium or a suitable

buffer (e.g., PBS) to the desired working concentration (typically between 100-400 nM).[2][9]

For example, to make a 200 nM working solution in 1 mL of media, add 0.2 pL of the 1 mM

stock solution. c. Pre-warm the staining solution to 37°C before adding it to the cells.[10]
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Il. Staining Protocol for Adherent Cells

o Culture adherent cells on sterile coverslips or in glass-bottom dishes suitable for confocal
microscopy.

» When cells reach the desired confluency, remove the culture medium.

e Add the pre-warmed staining solution containing MitoTracker Green FM to the cells,
ensuring the entire surface is covered.[10]

 Incubate the cells for 15-30 minutes at 37°C under normal cell culture conditions (e.g., in a
CO2 incubator).[2][9]

 After incubation, gently remove the staining solution.

e Wash the cells twice with a pre-warmed, serum-free medium or buffer to remove any excess
dye.[3]

e Add fresh, pre-warmed medium to the cells. To reduce background fluorescence, phenol red-
free medium can be used for imaging.[2][9]

e Proceed with live-cell imaging on the confocal microscope. Note: Do not fix the cells, as this
will quench the MitoTracker Green FM signal.[2][9]

lll. Staining Protocol for Suspension Cells

e Harvest the suspension cells by centrifugation at approximately 400 g for 3-4 minutes.[17]

o Discard the supernatant and resuspend the cell pellet in the pre-warmed staining solution
containing MitoTracker Green FM.[10] The cell density should be approximately 1x10"6
cells/mL.[17]

 Incubate the cells for 15-45 minutes at 37°C.[17]
o After incubation, centrifuge the cells to pellet them and remove the staining solution.

e Wash the cells twice by resuspending the pellet in a pre-warmed, serum-free medium or
buffer and centrifuging.[17]
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» Resuspend the final cell pellet in fresh, pre-warmed medium (phenol red-free is
recommended for imaging).[17]

e The cells are now ready for analysis by confocal microscopy or flow cytometry.

Data Acquisition and Analysis

For confocal microscopy, excite the stained cells using a 488 nm laser line and collect the
emission between 500 nm and 550 nm.[15] For quantitative analysis of mitochondrial mass, the
fluorescence intensity of the MitoTracker Green FM signal can be measured using image
analysis software such as ImageJ.[15] A region of interest (ROI) can be drawn around
individual cells to measure the mean fluorescence intensity.

Visualizations
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Caption: Experimental workflow for staining live cells with MitoTracker Green FM for confocal
microscopy.
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Caption: Role of mitochondrial health, assessed by MitoTracker Green FM, in cell viability and
apoptosis.

Troubleshooting

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b15552189?utm_src=pdf-body
https://www.benchchem.com/product/b15552189?utm_src=pdf-body-img
https://www.benchchem.com/product/b15552189?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Problem

Possible Cause

Solution

No or weak signal

- Inactive dye (improper
storage).- Incorrect filter sets

or laser lines.- Cell death.

- Use a fresh aliquot of the
stock solution.- Ensure
excitation and emission
settings match the dye's
spectra (EX'Em: ~490/516
nm).- Check cell viability

before and after staining.

High background fluorescence

- Working concentration of the
dye is too high.- Inadequate

washing.

- Titrate the dye concentration
to find the optimal level for
your cell type.- Ensure
thorough but gentle washing
after incubation. Use phenol

red-free medium for imaging.

[2][9]

Non-specific staining

- Dye concentration is too high,
leading to accumulation in

other cellular compartments.

- Reduce the working
concentration of MitoTracker
Green FM.

Phototoxicity or

photobleaching

- Excessive laser power.-
Prolonged exposure to

excitation light.

- Use the lowest possible laser
power that provides a sufficient
signal.- Minimize the duration
of light exposure during image
acquisition.[19][20]

Signal is lost after fixation

- MitoTracker Green FM is not
well-retained after aldehyde

fixation.

- This is an expected
characteristic of the dye. For
experiments requiring fixation,
consider using a fixable
mitochondrial stain like
MitoTracker Red CMXRos.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Using MitoTracker Green FM in Confocal Microscopy:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15552189#using-mitotracker-green-fm-in-confocal-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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